molecular formula C37H73N3O17 B8106246 Azido-PEG15-t-butyl ester

Azido-PEG15-t-butyl ester

Cat. No.: B8106246
M. Wt: 832.0 g/mol
InChI Key: BNJVWNWVXOIWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG15-t-butyl ester is a polyethylene glycol derivative that contains an azide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield a free carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG15-t-butyl ester is synthesized through a multi-step process. The initial step involves the polymerization of ethylene oxide to form polyethylene glycol. The polyethylene glycol is then functionalized with an azide group and a t-butyl ester group. The azide group is introduced through a nucleophilic substitution reaction using sodium azide, while the t-butyl ester group is introduced through esterification with t-butyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG15-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry Reactions: Common reagents include copper(I) catalysts and alkyne-containing compounds. .

    Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid. .

Major Products Formed

Mechanism of Action

Azido-PEG15-t-butyl ester exerts its effects through the formation of stable triazole linkages via Click Chemistry. The azide group reacts with alkyne-containing compounds in the presence of a copper(I) catalyst to form a triazole ring. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG4-t-butyl ester
  • Azido-PEG8-t-butyl ester
  • Azido-PEG12-t-butyl ester

Comparison

Azido-PEG15-t-butyl ester is unique due to its longer polyethylene glycol spacer, which provides increased solubility in aqueous media and greater flexibility in chemical synthesis. Compared to shorter polyethylene glycol derivatives, this compound offers improved performance in applications requiring high solubility and stability .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73N3O17/c1-37(2,3)57-36(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-39-40-38/h4-35H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJVWNWVXOIWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H73N3O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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